4-bromo-2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol -

4-bromo-2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol

Catalog Number: EVT-4080329
CAS Number:
Molecular Formula: C18H20BrN3O
Molecular Weight: 374.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While a specific synthesis route for this compound was not identified, we can infer a potential multi-step synthesis based on similar compounds [, ]:

Molecular Structure Analysis

Based on similar compounds [, ], we can predict the following structural features:

Chemical Reactions Analysis
  • Complexation Reactions: The benzimidazole and phenol groups can act as ligands, forming complexes with various metal ions (e.g., Cu(II), Zn(II), Fe(III)) [, , ].
Mechanism of Action
  • Enzyme Inhibition: Benzimidazoles are known to inhibit various enzymes, including kinases, proteases, and topoisomerases [, ].
Applications

Based on the biological activity of similar benzimidazole derivatives [, , , ], this compound holds potential for various scientific applications, including:

1-[(1-Butyl-1H-1,2,3-triazol-4-yl)methyl]-3-(prop-1-en-2-yl)-1H-benzimidazol-2-one []

Compound Description: This compound features a benzimidazol-2-one core structure. The research focuses on its crystal structure, intermolecular interactions, and energy frameworks. []

N-Methyl-N-(4-(4-(1H-benzimidazol-2-yl-amino)piperidin-1-yl)-2-(aryl)butyl)benzamide Derivatives []

Compound Description: This group of compounds acts as histamine and tachykinin receptor antagonists. They are being explored for their potential in treating allergic diseases such as seasonal rhinitis, allergic rhinitis, and sinusitis, as well as inflammatory bowel diseases, asthma, bronchitis, and vomiting. []

4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol []

Compound Description: This compound is significant for its unique crystal structure, which features three independent molecules within the asymmetric unit, stabilized by intramolecular O—H⋯N hydrogen bonds. []

1-Methyl-2-({amino}methyl)1H-benzimidazol-3-ium Picrate []

Compound Description: This compound exists as a molecular salt and is characterized by weak aromatic π–π stacking interactions contributing to its crystal packing stability. []

2-Bromo-5-tert-butyl-N-methyl-N-[2-(methylamino)phenyl]-3-(1-methyl-1H-benzimidazol-2-yl)benzamide []

Compound Description: The crystal structure of this compound reveals a conformation where the amide linkage is nearly perpendicular to the central ring. Intermolecular interactions like N—H⋯O hydrogen bonds and C—H⋯O/Br interactions contribute to the crystal packing. []

2,6-Di-tert-butyl-4-{[2-(1-methyl-1H-benzimidazol-2-yl)phenyl]imino}cyclohexa-2,5-dien-1-one []

Compound Description: This compound is characterized by its near-perpendicular orientation of the benzimidazole group relative to the benzene ring. The crystal packing exhibits π–π stacking interactions between benzimidazole groups. []

4-[5-(4-Methyl-1-piperazinyl)-2,5'-bi-1H-benzimidazol-2'-yl]phenol and its o-Carboranyl Derivative []

Compound Description: These compounds are under investigation as potential agents for boron neutron capture therapy in cancer treatment. The o-carboranyl derivative specifically introduces a decaborane cage into the structure. []

5-Bromo-2((2-(dimethylamino)ethylimino)methyl)phenol and its Zinc(II) and Copper(II) Complexes []

Compound Description: This Schiff base ligand forms complexes with Zinc(II) and Copper(II) ions. These complexes are notable for their diverse coordination geometries and potential antimicrobial activities, which have been evaluated against various bacterial and fungal strains. []

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives []

Compound Description: These derivatives have been synthesized and evaluated for their antibacterial activity. The synthesis involves coupling reactions, Grignard reactions, bromination, and cyclization steps. []

2-(5-Cl/NO2-1H-benzimidazol-2-yl)-4-Br/NO2-phenols and their Copper(II) and Iron(III) Complexes []

Compound Description: These benzimidazole derivatives and their corresponding copper and iron complexes are explored for their thermal stability and antimicrobial properties. These compounds demonstrate high thermal stability and show promising antimicrobial activity against various bacterial strains. Notably, some complexes exhibit greater efficacy than the commonly used antibiotic ciprofloxacin against Staphylococcus epidermidis. []

(E)-3-(2-(1-((2-(5-Bromo-pyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carbonyl)amino)cyclobutyl)-3-methyl-3H-benzimidazol-5-yl)acrylic Acid Sodium Salt []

Compound Description: This sodium salt is recognized for its inhibitory activity against the hepatitis C virus (HCV). []

2-Methoxy-6-(5-H/Me/Cl/NO2-1H-benzimidazol-2-yl)phenols and their Transition Metal Complexes []

Compound Description: This series of benzimidazole-derived ligands and their complexes with transition metals like Fe, Cu, Ag, and Zn have been studied for their antibacterial effects. Certain ligands and the Cu(II) and Zn(II) complexes show promising activity against Gram-positive bacteria. []

4-Bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol []

Compound Description: This compound has been synthesized via the reaction of 5-bromosalicylaldehyde and 4,5-dinitro-1,2-diaminephenylene. The synthesis involves a cyclization reaction, and the compound’s structure has been confirmed by various spectroscopic techniques. []

4-Methoxy-2-(5-H/Me/Cl/NO2-1H-benzimidazol-2-yl)phenols and their Transition Metal Complexes []

Compound Description: These benzimidazole derivatives, along with their hydrochloride salts and transition metal complexes (Fe, Cu, Ag, Zn), have undergone evaluation for their antibacterial properties. The research reveals that specific compounds within this series exhibit significant activity against various Gram-positive bacteria. []

Ethyl-4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]-1-piperidinecarboxylate []

Compound Description: This compound has been synthesized from o-phenylenediamine through a series of reactions including condensation, chlorination, alkylation, and substitution. The synthesis is noted for its simplicity and efficiency. []

N-Methyl-N-(4-(4-(1H-benzimidazol-2-yl)[1,4]diazepan-1-yl)-2-(aryl)butyl)benzamide Derivatives []

Compound Description: This class of compounds is recognized for its histamine and tachykinin receptor antagonist properties, making them potentially valuable for treating allergic diseases and inflammatory conditions. []

2-Methyl-6-(6-methyl-1H-benzimidazol-2-yl)phenol and 2-Methyl-6-(5-methyl-1H-benzimidazol-2-yl)phenol Co-Crystal []

Compound Description: This entry represents a co-crystal composed of two isomeric compounds: 2-methyl-6-(6-methyl-1H-benzimidazol-2-yl)phenol and 2-methyl-6-(5-methyl-1H-benzimidazol-2-yl)phenol. The crystal structure is stabilized by various hydrogen bonding interactions, including N—H⋯O and O—H⋯N, and weak C—H⋯π interactions. []

2,6-Di-tert-butyl-4-[(1-methyl-1H-benzimidazol-2-yl)imino]cyclohexa-2,5-dien-1-one []

Compound Description: This compound is structurally characterized by the near-perpendicular orientation of the benzimidazole group relative to the benzene ring. It exhibits a distinct packing arrangement in its crystal structure. []

Ethyl 3-[(2-{[4-(Hexyloxycarbonylamino-imino-methyl)phenylamino]methyl}-1-methyl-1H-benzimidazol-5-carbonyl)pyridin-2-yl-amino]propionate and its Salts [, ]

Compound Description: This compound and its pharmaceutically acceptable salts are under investigation for their therapeutic potential. Research focuses on developing novel oral dosage forms for efficient drug delivery. [, ]

Ethyl 3-[(2-{[4-(Hexyloxycarbonylamino-imino-methyl)phenylamino]methyl}-1-methyl-1H-benzimidazol-5-carbonyl)pyridin-2-yl-amino]propionate Methanesulfonate [, , , ]

Compound Description: This specific salt form of ethyl 3-[(2-{[4-(hexyloxycarbonylamino-imino-methyl)phenylamino]methyl}-1-methyl-1H-benzimidazol-5-carbonyl)pyridin-2-yl-amino]propionate is being studied for its potential use as a pharmaceutical agent. The research focuses on characterizing its different crystalline modifications and evaluating its therapeutic applications. [, , , ]

Nickel(II) Complex based on Bis-(1-(pyridin-2-yl-methyl)-benzimidazol-2-yl-methyl)ether []

Compound Description: This mononuclear nickel(II) complex utilizes a bis-benzimidazolyl ligand and has been characterized for its structural and catalytic properties. It has demonstrated catalytic activity in the oxidation of 2-amino-4-tert-butylphenol to 4-tert-butyl-o-benzoquinone in the presence of hydrogen peroxide. []

4-Bromo-2-[(E)-(1H-1,2,4-triazol-3-ylimino)methyl]phenol and its Zinc(II) Complex []

Compound Description: This triazole Schiff base and its zinc(II) complex have been synthesized and characterized. Biological evaluation indicates that the zinc(II) complex exhibits greater potency as an antibacterial and antifungal agent compared to the free Schiff base. []

methanone (CH5183284/Debio 1347) []

Compound Description: This compound acts as a potent and selective inhibitor of fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3). It is orally bioavailable and has shown promising antitumor activity against cancer cell lines with FGFR genetic alterations in preclinical studies. []

4-(1-Methyl-benzimidazol-2-yl)-3-(methylthio)-1H-pyrazol-5-amine and Related Pyrazolopyrimidine and Pyrimido[2,1-b][1,3]benzothiazole Derivatives []

Compound Description: These compounds, derived from a common precursor, have been synthesized and evaluated for their antimicrobial activity. Many of them demonstrate potent antibacterial and antifungal properties. []

2-(5-R-1H-benzimidazol-2-yl)-4-methyl/bromo-phenols and their Metal Complexes []

Compound Description: This set of compounds comprises benzimidazole derivatives with various substituents (R = H, Cl, Me, NO2) and their complexes with transition metals like Cu, Ag, and Zn. The study investigates their spectral properties and antibacterial effects, revealing that some of these compounds, particularly the Ag(I) complex of HL1 and the Zn(II) complex of HL5, exhibit notable activity against a range of bacterial strains. []

Mixed Complexes of (Benzimidazol-2-phenyl)iminomethyl)phenol or 2-(1-H-Benzimidazol-2yl)phenyl)imino)methyl) Naphthol with Copper(II), 2-Mercaptobenzothiazole, or 2-Aminobenzothiazole []

Compound Description: This research focuses on the synthesis, characterization, and anticancer evaluation of mixed copper(II) complexes derived from two Schiff base ligands: (benzimidazol-2-phenyl)iminomethyl)phenol and 2-(1-H-benzimidazol-2yl)phenyl)imino)methyl) naphthol. These complexes incorporate either 2-mercaptobenzothiazole or 2-aminobenzothiazole as co-ligands. The complexes demonstrate promising anticancer activity, particularly against the lung cancer cell line A-549. []

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one []

Compound Description: The synthesis and structural characterization of this triazole derivative are the focus of this research. The compound features a triazole ring system and has been characterized using X-ray crystallography and spectral analysis. []

2-(1-(2-((3-(2-Hydroxyphenyl)-1H-pyrazol-1-yl)methyl)benzyl)-1H-pyrazol-3-yl)phenol []

Compound Description: This compound acts as an ionophore in a chromium(III)-selective potentiometric sensor. The sensor demonstrates high selectivity for chromium(III) ions even in the presence of other metal ions. []

N-(2-Chloro-1-methyl-benzimidazol-5-oyl-1H)-N-(pyridin-2-yl)-3-amino-propionic Acid Ethyl Ester []

Compound Description: This compound serves as a key intermediate in synthesizing dabigatran, a medication used to prevent blood clots. The synthesis involves cyclization, chlorination, and condensation reactions. []

methanone []

Compound Description: This compound, featuring an indole moiety, has been synthesized from readily available starting materials using Friedel-Crafts acylation, bromination, oxidation, and Fischer indole cyclization. The method is noted for its efficiency and high yield. []

7-{4-[2-(Butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide []

Compound Description: This compound acts as an orally active antagonist of the CCR5 receptor, a key player in the immune system. The development of a practical and efficient synthesis for this compound is a significant achievement in medicinal chemistry. []

5-Methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}phenol []

Compound Description: This compound, a Schiff base derivative, has been synthesized and characterized using spectroscopic methods and X-ray crystallography. It exhibits a specific crystal structure with distinct packing arrangements. []

3-[amino]propionic Acid Ethyl Ester []

Compound Description: A novel synthetic route for this compound has been developed. The method is recognized for its simplicity and cost-effectiveness. []

7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3′-arylthio-cephalosporic Acid Derivatives []

Compound Description: This research outlines the development of a synthetic strategy for creating diversely substituted cephalosporin analogs. These analogs feature modifications at the C-7 amino group and the C-3′ position, allowing exploration of their structure-activity relationships. []

Azo 2-(E)-(1H-Benzo[d]imidazol-2-yl)diazenyl)-5-((E)-(4-chlorophenylimino)methyl)phenol (BIACMebp) []

Compound Description: This study focuses on a newly synthesized azo-Schiff base ligand and its ability to form complexes with zinc. The ligand has been characterized using various spectroscopic techniques. Notably, it forms a 1:1 complex with zinc, exhibiting high stability. []

Methyl 4-[(1-Acetyl-3-tert-butyl-1H-pyrazol-5-yl)amino]-3-nitrobenzoate []

Compound Description: This compound's molecular structure, determined through crystallographic analysis, reveals two intramolecular N—H⋯O hydrogen bonds that significantly influence the molecule's three-dimensional conformation. []

2-{[2-(Pyridin-4-yl)-1H-benzimidazol-1-yl]methyl}phenol []

Compound Description: This compound features a benzimidazole ring system. Analysis of its crystal structure reveals the formation of chains extending along the [] direction, facilitated by phenolic O—H⋯N hydrogen bonds to benzimidazole N-atom acceptors. []

4-(1H-Benzimidazol-1-ylmethyl)phenol and 4-(2-Methyl-1H-benzimidazol-1-ylmethyl)phenol and their Glycosides []

Compound Description: This research explores the synthesis and hemolitic activity of 4-(1H-benzimidazol-1-ylmethyl)phenol, 4-(2-methyl-1H-benzimidazol-1-ylmethyl)phenol, and their corresponding glycosides. The glycosides demonstrate higher biological activity and faster penetration into red blood cells compared to the parent phenols. []

1-[2-(2,4-Dichlorophenyl)-4-alkoxymethyl-1,3-dioxolan-2-yl]methyl-1H-1,2,4-triazoles []

Compound Description: These triazole derivatives, synthesized from ω-bromo-2,4-dichloroacetophenone, have demonstrated promising antifungal activity against various plant pathogenic fungi. []

4-(4,7,7-Trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine Derivatives []

Compound Description: This research details the synthesis of a series of substituted 4-(4,7,7-trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine derivatives. The synthesis involves cyclocondensation, chlorination, and nucleophilic substitution reactions. The structures of the synthesized compounds have been confirmed through spectroscopic and microanalytical data. []

Properties

Product Name

4-bromo-2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol

IUPAC Name

4-bromo-2-[[(1-butylbenzimidazol-2-yl)amino]methyl]phenol

Molecular Formula

C18H20BrN3O

Molecular Weight

374.3 g/mol

InChI

InChI=1S/C18H20BrN3O/c1-2-3-10-22-16-7-5-4-6-15(16)21-18(22)20-12-13-11-14(19)8-9-17(13)23/h4-9,11,23H,2-3,10,12H2,1H3,(H,20,21)

InChI Key

JKAWNZMERHJFSN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)Br)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.